

An In-depth Technical Guide to *p*-Toluenesulfonyl Azide: Chemical Properties and Structure

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Compound of Interest

Compound Name: *p*-Toluenesulfonyl azide

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Introduction

***p*-Toluenesulfonyl azide**, commonly referred to as tosyl azide (TsN_3), is a versatile and widely utilized reagent in organic synthesis.[1][2] Its significance lies primarily in its ability to act as a precursor for the transfer of diazo and azide functionalities, making it an invaluable tool in the construction of complex organic molecules, including pharmaceuticals and other biologically active compounds.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of ***p*-toluenesulfonyl azide**, with a focus on its practical applications in a research and development setting.

Chemical and Physical Properties

***p*-Toluenesulfonyl azide** is an oily, colorless liquid at room temperature that may crystallize into a white solid upon refrigeration.[1][3] It is soluble in most common organic solvents.[4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of ***p*-Toluenesulfonyl Azide**

Property	Value	Reference
Molecular Formula	C ₇ H ₇ N ₃ O ₂ S	[2][5][6][7]
Molecular Weight	197.21 g/mol	[5][6][7]
Appearance	Oily colorless liquid or white to pale yellow solid	[1][4]
Melting Point	21-22 °C	[1]
Boiling Point	110-115 °C at 0.001 mmHg	[1]
Density	~1.286 g/cm ³	[1]
CAS Number	941-55-9	[2][5][6][7]

Molecular Structure

The molecular structure of **p-toluenesulfonyl azide** consists of a p-tolyl group attached to a sulfonyl azide functional group. While a definitive crystal structure with experimental bond lengths and angles is not readily available in the searched literature, computational models and spectroscopic data provide a reliable representation of its geometry.

Table 2: Computed Structural Parameters of **p-Toluenesulfonyl Azide**

Parameter	Value	Source
C-S Bond Length	~1.77 Å	Computational
S-N Bond Length	~1.70 Å	Computational
N-N Bond Lengths	~1.24 Å, ~1.12 Å	Computational
C-S-O Bond Angle	~108°	Computational
O-S-O Bond Angle	~120°	Computational
S-N-N Bond Angle	~114°	Computational
N-N-N Bond Angle	~172°	Computational

Note: These values are based on computational chemistry models and may vary slightly from experimental values.

Experimental Protocols

Synthesis of p-Toluenesulfonyl Azide

A standard and reliable method for the laboratory-scale synthesis of **p-toluenesulfonyl azide** involves the reaction of p-toluenesulfonyl chloride with sodium azide in an aqueous acetone mixture.^{[1][2]}

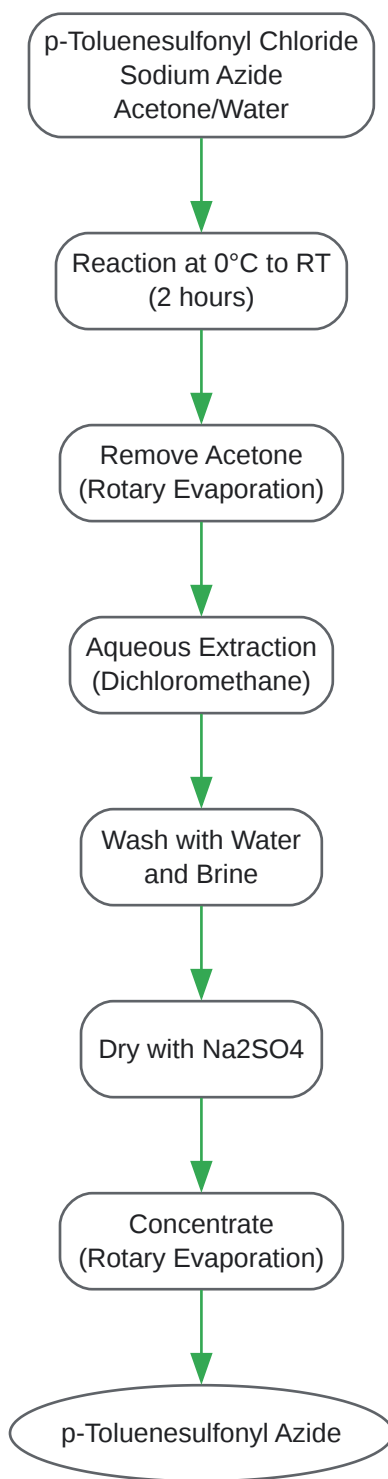
Materials:

- p-Toluenesulfonyl chloride (TsCl)
- Sodium azide (NaN_3)
- Acetone
- Water
- Dichloromethane (for extraction)
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Ice bath
- Round-bottom flask
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

Procedure:^[3]

- In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (1.02 equivalents) in a minimal amount of water.
- To this solution, add a solution of p-toluenesulfonyl chloride (1.00 equivalent) in acetone. The addition should be performed dropwise at 0 °C using an ice bath to control the exothermic reaction.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- Remove the acetone from the reaction mixture under reduced pressure using a rotary evaporator.
- Extract the remaining aqueous solution with dichloromethane (3 x volume of the aqueous layer).
- Combine the organic extracts and wash sequentially with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield **p-toluenesulfonyl azide** as a colorless oil. The product can be stored at 2-8 °C, where it may crystallize.^[7]

Experimental Workflow for Synthesis



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Caption: Workflow for the synthesis of **p-toluenesulfonyl azide**.

Reactivity and Applications

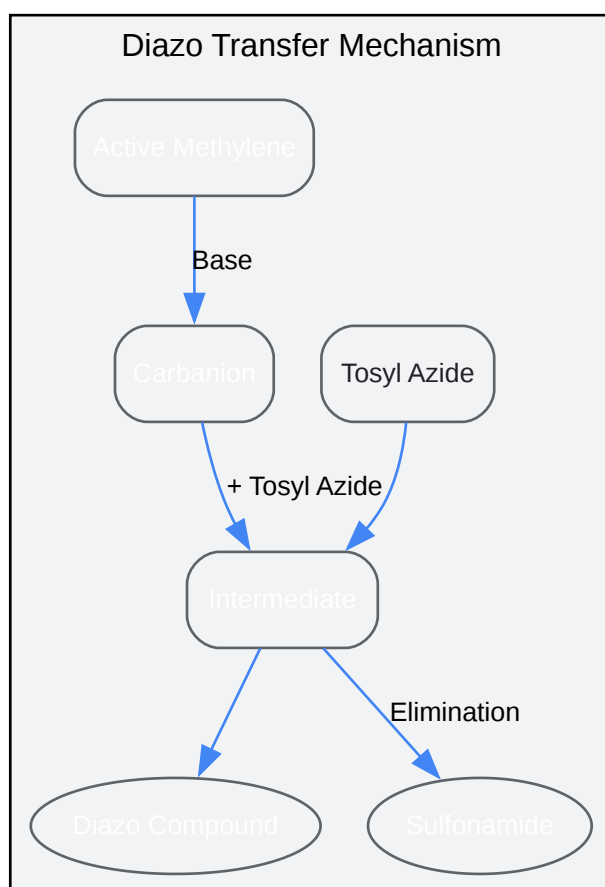
p-Toluenesulfonyl azide is a key reagent in several important organic transformations, primarily diazo transfer reactions and [3+2] cycloadditions.

Diazo Transfer Reactions

Diazo transfer reactions involve the transfer of a diazo group ($=N_2$) from a donor, such as **p-toluenesulfonyl azide**, to an active methylene compound. This reaction is a fundamental method for the synthesis of diazo compounds, which are valuable intermediates in organic synthesis.

The generalized mechanism involves the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the terminal nitrogen of the azide. Subsequent elimination of p-toluenesulfonamide yields the diazo compound.

Signaling Pathway for Diazo Transfer Reaction



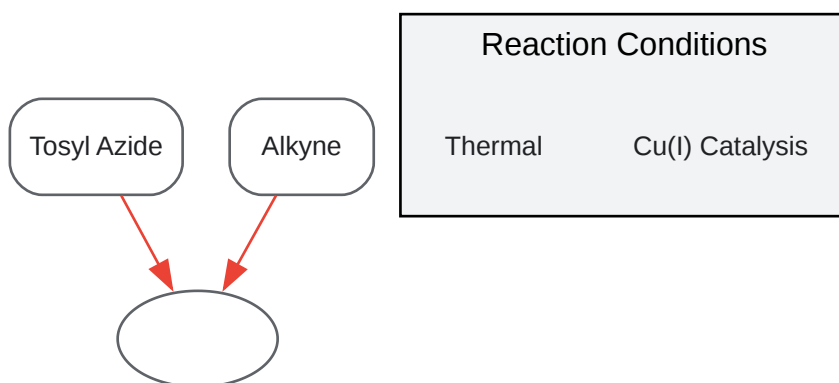
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Caption: Mechanism of the diazo transfer reaction.

[3+2] Cycloaddition Reactions

p-Toluenesulfonyl azide participates in [3+2] cycloaddition reactions, also known as Huisgen cycloadditions, with alkynes to form 1,2,3-triazoles. This reaction is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and broad functional group tolerance. The reaction can be performed thermally or, more commonly, catalyzed by copper(I) species, which significantly accelerates the reaction rate and controls the regioselectivity to favor the 1,4-disubstituted triazole.

Logical Relationship for [3+2] Cycloaddition

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Caption: Reactants and product of the [3+2] cycloaddition.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and purity assessment of **p-toluenesulfonyl azide**.

Table 3: Spectroscopic Data for **p-Toluenesulfonyl Azide**

Technique	Key Features	Reference
^1H NMR (CDCl_3 , 400 MHz)	δ 7.85 (d, J = 8.3 Hz, 2H, Ar-H ortho to SO_2), 7.41 (d, J = 8.3 Hz, 2H, Ar-H meta to SO_2), 2.49 (s, 3H, CH_3)	[3]
^{13}C NMR (CDCl_3)	δ 145.5, 134.8, 130.1, 128.3, 21.7	[8]
IR (neat)	ν_{max} 2128 cm^{-1} (N_3 stretch), 1595 cm^{-1} (C=C stretch), 1371 cm^{-1} (asymmetric SO_2 stretch), 1167 cm^{-1} (symmetric SO_2 stretch)	[3]
Mass Spec. (EI)	m/z 197 (M^+), 155, 91 (tropylium ion), 65	[9]

Safety and Handling

p-Toluenesulfonyl azide is a potentially explosive compound and should be handled with caution.[1] It is sensitive to heat and shock, and its decomposition can be initiated at temperatures above 100 °C.[1] It is also classified as acutely toxic if swallowed.[5]

Recommended Safety Precautions:

- Always work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid heating the compound directly. If heating is necessary, use a water or oil bath with careful temperature monitoring.
- Store in a cool, dry place away from heat and sources of ignition.[7]
- Small-scale reactions are recommended whenever possible.

- Be aware of the potential for detonation, especially when handling the neat compound in larger quantities.

Conclusion

p-Toluenesulfonyl azide is an indispensable reagent for organic chemists, offering efficient routes to valuable diazo compounds and triazoles. Its predictable reactivity and well-established synthetic protocols make it a reliable tool in both academic research and industrial drug development. A thorough understanding of its chemical properties, structure, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

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